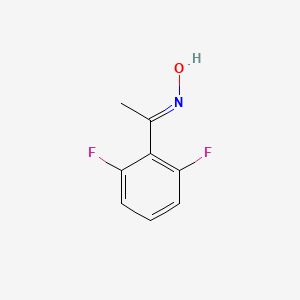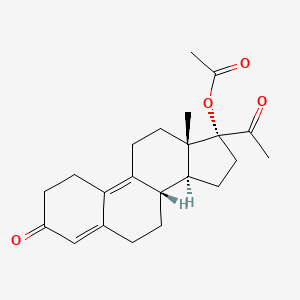
(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves a series of chemical reactions, starting from basic organic materials to achieve the final product with specific stereochemistry. The process includes Mannich reactions, resolution steps, Grignard reactions, and optimizations to enhance yield and purity. One study demonstrates the synthesis with an overall yield of 30.6%, highlighting the challenges and strategies in synthesizing such complex molecules (Fang Ling, 2011).
Molecular Structure Analysis
Determining the molecular structure and stereochemistry of complex organic molecules is crucial for understanding their chemical behavior and potential biological activity. Techniques like X-ray crystallography, NMR spectroscopy, and circular dichroism are commonly employed to assign absolute configurations to the molecules. For instance, the asymmetric synthesis and determination of absolute configurations of diastereomers related to this compound have been reported, which are essential for studying their biological functions (H. Umesha Shetty et al., 1988).
Chemical Reactions and Properties
The compound's reactivity and interactions with various chemical agents define its utility in further synthetic applications and potential as a pharmacological agent. Studies involving alkylation, ring closure reactions, and the generation of structurally diverse libraries from similar starting materials illustrate the compound's versatility in chemical transformations (G. Roman, 2013).
Scientific Research Applications
Pharmacological Mechanisms and Applications
Chemistry and Pharmacology of Stereoisomers
A study on Ohmefentanyl, a compound within the same class, discusses the importance of stereochemistry in pharmacological activity. This research delves into the chemistry and pharmacology of stereoisomers, indicating the critical role of structural variations on biological effects, potentially relevant for similar compounds (Brine et al., 1997).
Action Mechanisms of Related Compounds
Research on Tramadol, a structurally related compound, reviews its mechanisms of action, including opioid receptor binding and monoamine reuptake inhibition, shedding light on the complex interplay of mechanisms that might be relevant for understanding the effects of similar compounds (Mimami, 2005).
Liquid Crystal Applications
A study on methylene-linked liquid crystal dimers explores the transitional properties and potential applications in displays or optical devices, suggesting avenues for the application of structurally related compounds in materials science (Henderson & Imrie, 2011).
Environmental and Biological Impacts
The examination of Methoxychlor as an environmental estrogen highlights the broader implications of chemical compounds on biology and the environment, relevant for considering the safety and ecological effects of similar chemicals (Cummings, 1997).
Lignin Acidolysis and Biomass Conversion
Research into the acidolysis of lignin model compounds, including the study of methoxyphenyl-related structures, provides insights into biomass conversion technologies and sustainable chemical synthesis approaches (Yokoyama, 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "3-Methoxybenzaldehyde", "2-Methyl-3-pentanone", "DiMethylaMinoethyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3-Methoxybenzaldehyde and 2-Methyl-3-pentanone in the presence of sodium hydroxide to form (3-Methoxyphenyl)-2-Methylpent-2-en-1-one", "Step 2: Reduction of (3-Methoxyphenyl)-2-Methylpent-2-en-1-one with sodium borohydride to form (3-Methoxyphenyl)-2-Methylpentan-2-ol", "Step 3: Quaternization of DiMethylaMinoethyl chloride with (3-Methoxyphenyl)-2-Methylpentan-2-ol in the presence of hydrochloric acid to form (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride" ] } | |
CAS RN |
175590-75-7 |
Molecular Formula |
C15H26ClNO2 |
Molecular Weight |
288 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)




